molecular formula C22H22F2N6S B10835927 Pyrazolo[1,5-a]pyrimidine derivative 21

Pyrazolo[1,5-a]pyrimidine derivative 21

Cat. No.: B10835927
M. Wt: 440.5 g/mol
InChI Key: ZSOVHNMIBOQEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[1,5-a]pyrimidine derivative 21 is a high-quality small molecule designed for preclinical research, focusing primarily on oncology and kinase biology. This compound is built around the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid heterocyclic system renowned for its versatility in medicinal chemistry and its significant presence in several approved therapeutics and investigational compounds . The core structure is a prominent framework in targeted cancer therapy, acting as a potent inhibitor for various protein kinases . This derivative is offered "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic applications in humans. Researchers will find this compound particularly valuable for investigating pathways involved in cell proliferation and survival. The pyrazolo[1,5-a]pyrimidine core is a key structural component in first- and second-generation Tropomyosin Receptor Kinase (Trk) inhibitors such as Larotrectinib and Repotrectinib, which are approved for treating NTRK fusion-positive solid tumors . Furthermore, this scaffold is a recognized inhibitor of other critical kinase targets, including Cyclin-Dependent Kinase 2 (CDK2) . By acting as an ATP-competitive inhibitor, this class of compounds effectively blocks the activity of these kinases, leading to the disruption of downstream signaling pathways like PI3K-AKT and RAS-MAPK, which are crucial for cancer cell growth and survival . This makes this compound an excellent tool for studying oncogenic drivers, overcoming drug resistance, and developing novel multi-targeted therapeutic strategies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22F2N6S

Molecular Weight

440.5 g/mol

IUPAC Name

2-tert-butyl-5-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C22H22F2N6S/c1-22(2,3)21-28-27-20(31-21)15-12-25-30-10-8-18(26-19(15)30)29-9-4-5-17(29)14-11-13(23)6-7-16(14)24/h6-8,10-12,17H,4-5,9H2,1-3H3

InChI Key

ZSOVHNMIBOQEED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)C2=C3N=C(C=CN3N=C2)N4CCCC4C5=C(C=CC(=C5)F)F

Origin of Product

United States

Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidine Derivatives, Highlighting Relevance to Pyrazolo 1,5 a Pyrimidine Derivative 21

Established Cyclization and Condensation Protocols

The most fundamental and widely employed method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) skeleton involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic partner. nih.govrsc.org This approach allows for the direct formation of the fused pyrimidine (B1678525) ring.

The reaction between 5-aminopyrazoles and β-dicarbonyl compounds or their synthetic equivalents is a cornerstone of pyrazolo[1,5-a]pyrimidine synthesis. nih.govrsc.org This reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final bicyclic system. A variety of β-dicarbonyl compounds can be utilized, including β-diketones, β-ketoesters, and malonic esters.

In a synthetic route analogous to the initial steps for producing derivative 21, 5-amino-3-methylpyrazole can be reacted with diethyl malonate in the presence of a base like sodium ethoxide. nih.gov This reaction leads to the formation of a dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate. nih.gov The regioselectivity of this reaction is generally high, with the exocyclic amino group of the pyrazole (B372694) preferentially attacking one of the carbonyl groups of the β-dicarbonyl compound. researchgate.net

Reactant 1Reactant 2ConditionsProduct
5-Aminopyrazoleβ-Dicarbonyl CompoundBasic or AcidicPyrazolo[1,5-a]pyrimidine
5-Amino-3-methylpyrazoleDiethyl MalonateSodium Ethoxide2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

This table illustrates the general reaction for the formation of the pyrazolo[1,5-a]pyrimidine core.

To improve efficiency and reduce waste, one-pot synthetic methodologies have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines. These approaches combine multiple reaction steps into a single synthetic operation without the isolation of intermediates. For instance, a one-pot synthesis can involve the in situ formation of a β-enaminone from a ketone and a formamide (B127407) acetal, which then reacts with a 5-aminopyrazole to yield the target pyrazolo[1,5-a]pyrimidine. rsc.org

Advanced Synthetic Strategies and Transformations

Building upon the core pyrazolo[1,5-a]pyrimidine scaffold, advanced synthetic methods are employed to introduce molecular diversity and fine-tune the properties of the final compounds. These strategies are crucial for developing derivatives with specific biological activities. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials, offer a powerful tool for the rapid generation of diverse pyrazolo[1,5-a]pyrimidine libraries. nih.govrsc.org A common MCR approach involves the reaction of an aminopyrazole, an aldehyde, and a β-dicarbonyl compound. This strategy allows for the introduction of a wide range of substituents at various positions of the pyrazolo[1,5-a]pyrimidine core in a single step.

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the pyrazolo[1,5-a]pyrimidine ring system. rsc.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, and other functional groups.

The synthesis of Pyrazolo[1,5-a]pyrimidine derivative 21 heavily relies on this strategy. nih.gov After the initial formation and chlorination of the pyrazolo[1,5-a]pyrimidine core to create a dichloro-intermediate, a selective Suzuki coupling reaction is performed. nih.gov In this key step, an indoleboronic acid pinacol (B44631) ester is coupled to the C5 position of the pyrazolo[1,5-a]pyrimidine ring, catalyzed by a palladium complex. This reaction is highly selective for the C5 position over the C7 position. nih.gov

SubstrateCoupling PartnerCatalystProduct
5-Chloro-7-morpholino-2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidineIndole-4-boronic acid pinacol esterPalladium CatalystBenzyl protected precursor of derivative 21

This table details the key Suzuki coupling step in the synthesis of this compound.

Click chemistry, a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has also been applied to the functionalization of pyrazolo[1,5-a]pyrimidines. rsc.org The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient introduction of triazole-containing substituents onto the pyrazolo[1,5-a]pyrimidine scaffold. This is typically achieved by first introducing an azide (B81097) or alkyne functionality onto the core structure, which can then be "clicked" with a corresponding alkyne or azide-containing molecule.

Environmentally Benign Synthetic Methodologies

Modern organic synthesis places a strong emphasis on developing methods that are not only efficient but also environmentally sustainable. For the synthesis of pyrazolo[1,5-a]pyrimidines, this has led to the adoption of green chemistry principles and alternative energy sources like microwave irradiation and ultrasound. rsc.orgbme.hu

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net This technique significantly reduces reaction times from hours to minutes, often improves product yields, and can be performed under solvent-free conditions, aligning with the principles of green chemistry. nih.govresearchgate.net

A common and highly efficient microwave-assisted approach is the three-component reaction involving 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds. nih.gov This method allows for rapid and high-purity synthesis of the fused heterocyclic system. nih.gov Another notable example is the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines through the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free microwave conditions. nih.gov Researchers have also developed catalyst- and solvent-free microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles to produce 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines in high yields. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
ReactantsConditionsProduct TypeYieldReference
3-Amino-1H-pyrazoles, Aldehydes, β-Dicarbonyl compoundsMicrowave irradiationSubstituted pyrazolo[1,5-a]pyrimidinesHigh nih.gov
3-Oxo-2-(2-arylhydrazinylidene)butanenitriles, 5-Amino-1H-pyrazolesSolvent-free, Microwave6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-aminesNot specified nih.gov
β-Enaminones, NH-5-aminopyrazoles180°C, 2 min, MW, Solvent- & Catalyst-free2,7-Diaryl-substituted pyrazolo[1,5-a]pyrimidines88-97% researchgate.net
Isoflavone, 3-AminopyrazoleMicrowave irradiation5,6-Diarylpyrazolo[1,5-a]pyrimidinesExcellent researchgate.net

Green Chemistry Approaches:

Beyond microwave assistance, other green synthetic strategies are being implemented. These include the use of water as a solvent, which is non-toxic and abundant, and employing ultrasound irradiation to promote reactions. bme.hunih.gov

One such green protocol involves the reaction of aminopyrazoles with symmetric or non-symmetric alkynes in aqueous ethanol, assisted by potassium bisulfate (KHSO4) under ultrasound irradiation. bme.hu This method is advantageous due to its simplicity, good yields, short reaction times, and environmental friendliness. bme.hu The use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, also represents a benign environmental alternative for synthesizing pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net

Strategies for Post-Synthetic Functionalization and Structural Diversification

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold stems from its amenability to post-synthetic modifications, allowing for the creation of large libraries of compounds for structure-activity relationship (SAR) studies. nih.govrsc.org These transformations are crucial for fine-tuning the biological and photophysical properties of the derivatives. nih.govnih.gov

The fused ring system can be modified at positions 2, 3, 5, 6, and 7. nih.govencyclopedia.pub Key strategies for achieving this structural diversity include metal-catalyzed cross-coupling reactions and direct C-H functionalization.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are among the most utilized methods for introducing aryl or other functional groups to the pyrazolo[1,5-a]pyrimidine core. encyclopedia.pubnih.gov This allows for the exploration of chemical space that would be otherwise difficult to access. nih.gov For instance, coupling reactions involving an aryl bromide can be directed to either position 3 or 7 depending on the electronic properties of the coupling partners. A π-deficient aryl bromide will preferentially couple at the nucleophilic position 3, while a π-rich partner couples at the more electrophilic position 7. encyclopedia.pub

C-H Functionalization:

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying the pyrazolo[1,5-a]pyrimidine nucleus. thieme-connect.de This approach avoids the need for pre-functionalization (e.g., halogenation) of the starting material. Recent developments include methods for the direct C-H halogenation of the pyrazole ring at position 3 using inexpensive and readily available sodium halides. thieme-connect.de This can be achieved either as a direct halogenation of a pre-formed pyrazolo[1,5-a]pyrimidine or through a one-pot, three-component reaction involving aminopyrazoles, a chalcone, and a sodium halide. thieme-connect.de

Table 2: Key Strategies for Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
StrategyPosition(s) FunctionalizedReagents/CatalystsPurposeReference
Suzuki-Miyaura Coupling3 or 7Palladium catalyst, Aryl boronic acids/estersIntroduction of aryl groups for structural diversification encyclopedia.pubnih.gov
Direct C-H Halogenation3NaX (X = I, Br), K2S2O8 (oxidant)Introduction of halogens for further modification thieme-connect.de
Click ChemistryVariousNot specifiedIntroduction of diverse functional groups rsc.org
Olefin MetathesisVariousGrubbs catalystRing closure on functionalized derivatives encyclopedia.pub

These advanced synthetic and functionalization strategies provide a robust toolbox for the synthesis of complex molecules like this compound, enabling the systematic exploration of their chemical and biological potential.

Structure Activity Relationship Sar Analysis of Pyrazolo 1,5 a Pyrimidine Derivatives

Systematic Evaluation of Substituent Effects on Biological Activity

The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is profoundly influenced by the nature and position of their substituents. nih.gov Systematic modifications of different positions on the pyrazolo[1,5-a]pyrimidine ring have been explored to enhance their therapeutic potential.

For instance, in the context of tropomyosin receptor kinase (Trk) inhibitors, the substitution pattern plays a pivotal role in determining the inhibitory activity. nih.gov A study focusing on Trk inhibitors demonstrated that modifications at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine core were critical for potency. nih.gov Specifically, the introduction of a picolinamide (B142947) moiety at the third position significantly enhanced TrkA inhibitory activity. nih.govmdpi.com

Furthermore, the exploration of substituents at the R1 and R2 positions has been a key area of investigation. In the development of aryl hydrocarbon receptor (AHR) antagonists, compounds with 3-trifluoromethylphenyl, 4-methoxyphenyl, and 3-methylphenyl groups as R1 substituents showed potent activity. nih.gov These groups are thought to reduce the enthalpic penalty in a partially solvated or unfilled pocket. nih.gov Conversely, the removal of an aromatic ring at the R2 position was found to slightly decrease antagonistic potency, highlighting the importance of aromatic stacking interactions. nih.gov

In the pursuit of potent and selective Pim-1 kinase inhibitors, the 5-position was identified as crucial for potency, particularly for hydrogen bonding interactions with key residues in the kinase. nih.gov Replacement of an initial (1-methylpiperidin-4-yl)methanamine (B49127) with various oxygen and nitrogen-containing moieties, such as trans-1,4-diaminocyclohexane, led to compounds with potent Pim-1 inhibition. nih.gov The presence of an active proton in these substituents was found to enhance Pim-1 inhibition. nih.gov

The following table summarizes the inhibitory activities of selected pyrazolo[1,5-a]pyrimidine derivatives with different substituents.

CompoundR1 SubstituentR2 SubstituentTargetIC50 (nM)
7a 3-Trifluoromethylphenyl-AHR31 nih.gov
7c 3-Methylphenyl-AHR87 nih.gov
8 Picolinamide (at C3)2,5-Difluorophenyl-substituted pyrrolidine (B122466) (at C5)TrkA1.7 nih.govmdpi.com
9 Picolinamide (at C3)2,5-Difluorophenyl-substituted pyrrolidine (at C5)TrkA1.7 nih.govmdpi.com
1 --Pim-145 nih.gov
7 -trans-1,4-Diaminocyclohexane (at C5)Pim-1Potent inhibition nih.gov

Investigation of Positional Influences of Chemical Groups on Inhibitory Potency

The specific placement of chemical groups on the pyrazolo[1,5-a]pyrimidine scaffold is a critical determinant of inhibitory potency. rsc.org The strategic positioning of substituents can lead to enhanced interactions with the target protein, thereby improving efficacy.

In the context of Trk inhibitors, the presence of an amide bond of picolinamide at the third position of the pyrazolo[1,5-a]pyrimidine ring was found to be a significant contributor to the enhanced activity of compounds 8 and 9. nih.govmdpi.com This suggests that this specific linkage and its orientation are crucial for optimal binding to the TrkA kinase.

Similarly, for inhibitors of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a target in acute myeloid leukemia (AML), the optimization of substituents at various positions led to the discovery of potent inhibitors. nih.gov Compounds 17 and 19, with optimized substitutions, displayed potent FLT3-ITD inhibitory activities with IC50 values of 0.4 nM. nih.gov

The following table illustrates the impact of positional changes on the inhibitory potency of pyrazolo[1,5-a]pyrimidine derivatives against FLT3-ITD.

CompoundSubstituent PositionModificationFLT3-ITD IC50 (nM)
17 Optimized-0.4 nih.gov
19 Optimized-0.4 nih.gov

Macrocyclization as a Strategy for SAR Enhancement

Macrocyclization, the formation of a large ring structure, has emerged as a powerful strategy to enhance the structure-activity relationship of pyrazolo[1,5-a]pyrimidine derivatives. biorxiv.org This approach can improve selectivity and potency by pre-organizing the molecule into a more favorable conformation for binding to the target. biorxiv.org

In the development of Trk inhibitors, macrocyclic derivatives have shown significant promise. nih.gov Inspired by the structure of Repotrectinib, a macrocyclic kinase inhibitor, researchers designed and synthesized novel macrocyclic compounds with amide substitutions. nih.gov Compounds 23 and 24 demonstrated potent inhibition of cell proliferation in TRKA KM12 cells with IC50 values of 0.1 nM and 0.2 nM, respectively. nih.gov The introduction of the macrocyclic structure was crucial for enhancing kinase inhibition. nih.gov

Similarly, in the optimization of casein kinase 2 (CK2) inhibitors, macrocyclization of the pyrazolo[1,5-a]pyrimidine scaffold led to the development of a highly potent and selective inhibitor, IC20 (compound 31). nih.govcolab.ws This compound displayed a high in vitro potency for CK2 with a KD of 12 nM and exhibited exclusive selectivity for this kinase. nih.govcolab.ws

The following table presents data on macrocyclic pyrazolo[1,5-a]pyrimidine derivatives and their inhibitory activities.

CompoundTargetModificationIC50 (nM) / KD (nM)
23 TRKA (KM12 cells)Macrocycle with amide substitution0.1 nih.gov
24 TRKA (KM12 cells)Macrocycle with amide substitution0.2 nih.gov
IC20 (31) CK2Macrocyclization12 (KD) nih.govcolab.ws

Pharmacophore Elucidation for Target-Specific Activities

Elucidating the pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a cornerstone of rational drug design. For pyrazolo[1,5-a]pyrimidine derivatives, understanding the key pharmacophoric features has enabled the development of inhibitors with high target specificity.

In the context of AHR antagonists, docking models suggest that the R2 substituent interacts with specific amino acid residues, such as F295 and Y322, through aromatic stacking, and with I325 and C333 via van der Waals interactions. nih.gov

For CK2 inhibitors, X-ray analysis of the potent inhibitor IC20 revealed a canonical type-I binding mode. nih.govcolab.ws A polar carboxylic acid moiety, a feature shared by many CK2 inhibitors, was found to be required for potency. nih.govcolab.ws

The N1 atom of the pyrazolo[1,5-a]pyrimidine core has been identified as forming a hydrogen bond with the amino acid Met592 in the hinge region of certain kinases, highlighting the importance of this specific interaction for potent inhibition. mdpi.com

Molecular Interaction and Mechanistic Investigations of Pyrazolo 1,5 a Pyrimidine Derivatives

Kinase Inhibition Modalities

Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been extensively studied as inhibitors of a range of protein kinases, playing a critical role in the development of targeted therapies. nih.gov Their unique structure allows them to interact with the ATP-binding pocket of kinases, leading to the modulation of kinase activity through various mechanisms. nih.gov

Tropomyosin receptor kinases (Trks), which include TrkA, TrkB, and TrkC, are a family of receptor tyrosine kinases that are pivotal for the development and function of the nervous system. nih.gov Dysregulation of Trk signaling has been implicated in various cancers, making them an attractive target for therapeutic intervention. nih.gov The pyrazolo[1,5-a]pyrimidine core is a key feature in two of the three marketed drugs for NTRK fusion cancers, highlighting its importance in the development of Trk inhibitors. researchgate.net

While specific inhibitory data for "Pyrazolo[1,5-a]pyrimidine derivative 21" against Trk kinases is not extensively detailed in publicly available literature, the Therapeutic Target Database does list it as a patented Trk inhibitor. However, extensive research on related pyrazolo[1,5-a]pyrimidine analogues has revealed potent inhibitory activity against the Trk family.

For instance, a series of picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivatives were evaluated for Trk inhibition, with compounds 8 and 9 demonstrating excellent enzymatic inhibition of TrkA, both with an IC50 value of 1.7 nM. nih.gov The structure-activity relationship (SAR) studies indicated that the presence of an amide bond at the third position of the pyrazolo[1,5-a]pyrimidine ring significantly boosted activity. nih.gov Further enhancement in Trk inhibition was observed with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position. nih.gov

In another study, novel 5-azabicyclohexane-substituted pyrazolo[1,5-a]pyrimidine derivatives were developed and tested against Trk fusion mutations. Compound 22 from this series showed high potency with IC50 values of 3 nM, 14 nM, and 1 nM against TrkA, TrkB, and TrkC, respectively. nih.gov

Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have also been synthesized and evaluated. Many of these macrocycles exhibited potent activity in the TrkA Elisa enzyme assay, with IC50 values ranging from 1 to 100 nM. mdpi.com Compounds 12 and 13 , which incorporate a pyridine (B92270) or pyridinone ring attached to a pyrrolidine moiety, were particularly strong inhibitors. mdpi.com

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
Compound 81.7-- nih.gov
Compound 91.7-- nih.gov
Compound 223141 nih.gov
Compound 12Potent (1-100 nM range) mdpi.com
Compound 13Potent (1-100 nM range) mdpi.com

Pyrazolo[1,5-a]pyrimidines are known to function as both ATP-competitive and, in some cases, allosteric inhibitors of protein kinases. nih.govresearchgate.net Their structural similarity to adenine (B156593) allows them to bind to the ATP-binding site in the kinase domain, effectively blocking the phosphorylation of substrate proteins. tandfonline.com

The pyrazolo[1,5-a]pyrimidine scaffold itself can form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. mdpi.com For example, the N1 atom of the pyrazolo[1,5-a]pyrimidine core has been shown to form a hydrogen bond with the amino acid Met592 in the hinge region of TrkA. mdpi.com This interaction is a key determinant of the binding affinity and inhibitory potency of these compounds.

While the majority of pyrazolo[1,5-a]pyrimidine derivatives act as ATP-competitive inhibitors, the potential for allosteric inhibition also exists. nih.gov Allosteric inhibitors bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. This mode of inhibition can offer higher selectivity compared to ATP-competitive inhibitors. The development of pyrazolo[1,5-a]pyrimidine derivatives as allosteric inhibitors is an area of ongoing research.

Casein Kinase 2 (CK2) is a serine/threonine kinase that is constitutively active and implicated in a wide array of cellular processes, including cell growth, proliferation, and apoptosis. nih.gov Its dysregulation is linked to various diseases, particularly cancer. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective CK2 inhibitors. nih.govbiorxiv.org

Optimization of this scaffold, including through macrocyclization, has led to the development of highly selective CK2 inhibitors. nih.gov For instance, compound IC20 (31) , a pyrazolo[1,5-a]pyrimidine derivative, demonstrated high in vitro potency for CK2 with a dissociation constant (KD) of 12 nM and showed exclusive selectivity for this kinase. nih.govcolab.wsx-mol.com X-ray crystallography revealed that this inhibitor binds in a canonical type-I fashion within the ATP-binding site. nih.gov The presence of a polar carboxylic acid moiety was found to be crucial for its high potency. nih.gov

Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, is another important target for cancer therapy. nih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as potent inhibitors of CDK2. nih.govresearchgate.net

In one study, a series of novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit the CDK2/cyclin A2 enzyme complex in vitro. nih.gov Compounds 2d and 2g from this series were identified as among the most active, with inhibitory activity values of 60% and 40%, respectively. nih.gov Further studies on other derivatives, such as compounds 7d and 10b , showed potent cytotoxic activity against various cancer cell lines. nih.gov

Structure-guided design has also been employed to develop pyrazolo[1,5-a]pyrimidines with high potency for human CDK2. researchgate.net Some of these compounds were shown to be equipotent for CDK1 and selective against other kinases like GSK-3β. researchgate.net Dual inhibitors targeting both CDK2 and TrkA have also been developed from the pyrazolo[1,5-a]pyrimidine scaffold, which may offer improved anticancer efficacy. nih.govresearchgate.net

The B-Raf kinase is a critical component of the RAS-RAF-MEK-ERK signaling pathway, and its mutation is a known driver in several cancers, including melanoma. nih.govresearchgate.net Consequently, inhibitors of B-Raf are of significant therapeutic interest. Novel small molecule pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent B-Raf kinase inhibitors. nih.govresearchgate.net Structure-activity relationship studies have been conducted to optimize the biochemical profile of this class of inhibitors. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been shown to be an effective starting point for the development of B-Raf inhibitors. researchgate.net

Pim-1/2 Kinase Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in abnormal cell growth and cancer. capes.gov.br Virtual screening efforts have successfully identified pyrazolo[1,5-a]pyrimidine-based compounds as promising hits for Pim-1 inhibition. nih.gov Subsequent lead optimization has led to the development of potent and selective Pim-1 inhibitors. capes.gov.br These compounds have been shown to suppress the phosphorylation of the BAD protein, a downstream target of Pim-1, in cellular assays, confirming their mechanism of action. capes.gov.br

Quantitative structure-activity relationship (QSAR) studies have been conducted on a series of 53 pyrazolo[1,5-a]pyrimidines to understand the structural requirements for their inhibitory activity against Pim-1 and Pim-2 kinases. researchgate.net These studies, coupled with molecular docking, have provided insights into the key structural features that govern their potency and selectivity. researchgate.net For instance, substitutions at the R1 and R2 positions of the pyrazolo[1,5-a]pyrimidine core have been shown to significantly influence their inhibitory profile. researchgate.net Notably, some of these inhibitors have demonstrated dual inhibition of both Pim-1 and Flt-3 kinases. capes.gov.br

Other Kinase Targets (e.g., EGFR, MEK, PDE4, BCL6, DRAK1, JAK1, ALK2/3)

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to its ability to target a variety of other kinases involved in cellular signaling pathways. rsc.orgnih.gov These derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), Mitogen-activated protein kinase kinase (MEK), Phosphodiesterase 4 (PDE4), B-cell lymphoma 6 (BCL6), Death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1), Janus kinase 1 (JAK1), and Activin receptor-like kinase 2 and 3 (ALK2/3). rsc.orgnih.gov

The pyrazolo[1,5-a]pyrimidine core can act as an ATP-competitive inhibitor by mimicking the purine (B94841) structure of ATP and binding to the ATP-binding pocket of these kinases. nih.gov For example, derivatives targeting EGFR have shown promise in the context of non-small cell lung cancer. rsc.org Furthermore, macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have been developed as inhibitors of Adaptor-Associated Kinase 1 (AAK1), a member of the Numb-associated kinase (NAK) family. biorxiv.org

In the realm of BCL6, a transcriptional repressor implicated in lymphoma, fragment screening and virtual screening have led to the identification of pyrazolo[1,5-a]pyrimidine-based binders. researchgate.netnih.gov Structure-based drug design has been employed to optimize these initial hits into high-affinity macrocyclic inhibitors. researchgate.netnih.gov

Other Enzymatic Inhibition Profiles

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes. nih.gov Through strategies like scaffold hopping and fragment-based drug design, highly potent and selective DPP-4 inhibitors have been developed from initial pyrazolo[1,5-a]pyrimidin-7(4H)-one based compounds. nih.gov

One such derivative, compound c24, exhibited an IC50 of 2 nM, showing a significant increase in inhibitory activity compared to earlier compounds and even surpassing the potency of the established DPP-4 inhibitor Alogliptin (IC50 = 4 nM). nih.gov This compound also displayed remarkable selectivity over related enzymes like DPP-8 and DPP-9. nih.gov Another notable example is Anagliptin, a pyrazolo[1,5-a]pyrimidine derivative that is a potent and highly selective DPP-4 inhibitor. pnrjournal.com

Molecular Recognition and Binding Interactions with Biological Receptors

The interaction of pyrazolo[1,5-a]pyrimidine derivatives with their biological targets is governed by a combination of specific molecular interactions. Docking studies have revealed that the pyrazolo[1,5-a]pyrimidine core of DPP-4 inhibitors interacts with the S1 pocket of the enzyme, while its substituted aromatic ring engages with the sub-S1 pocket, a binding mode similar to that of Alogliptin and Trelagliptin. nih.govpnrjournal.com

In the context of kinase inhibition, the pyrazolo[1,5-a]pyrimidine scaffold often forms crucial hydrogen bonds with the hinge region of the kinase domain. For instance, in Tropomyosin receptor kinase (Trk) inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine core forms a hydrogen bond with the Met592 residue in the hinge region. mdpi.com The structural rigidity and planar nature of this fused ring system provide a stable platform for presenting various substituents that can engage in additional hydrophobic and hydrogen bonding interactions within the active site, thereby enhancing binding affinity and selectivity. nih.gov The ability to modify the scaffold at multiple positions allows for fine-tuning of these interactions. nih.gov

Furthermore, studies have explored the interaction of pyrazolo[1,5-a]pyrimidine derivatives with DNA, indicating that these compounds can bind to the grooves of the DNA double helix. nih.gov Computational methodologies have been employed to elucidate these molecular interactions. nih.gov

Specificity and Selectivity Determinants in Molecular Targeting

The specificity and selectivity of pyrazolo[1,5-a]pyrimidine derivatives for their biological targets are dictated by the nature and position of the substituents on the core scaffold. rsc.org Structure-activity relationship (SAR) studies have been instrumental in understanding these determinants. rsc.orgmdpi.com

For example, in the case of Pim-1 inhibitors, the selectivity against a broad panel of oncogenic kinases has been demonstrated, highlighting the tailored design of these compounds. capes.gov.brnih.gov The introduction of specific functional groups can significantly influence selectivity. For instance, the addition of a morpholine (B109124) group to a pyrazolo[1,5-a]pyrimidine-based Trk inhibitor improved selectivity by minimizing off-target effects. mdpi.com

Computational Chemistry and in Silico Approaches in Pyrazolo 1,5 a Pyrimidine Research

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic characteristics of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. researchgate.net These calculations provide a fundamental understanding of the molecule's reactivity, stability, and spectroscopic properties.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical quantum chemical parameters. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

In the context of pyrazolo[1,5-a]pyrimidine derivatives, studies have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. For instance, the introduction of electron-donating groups (EDGs) tends to increase the energy of the HOMO, while electron-withdrawing groups (EWGs) lower the energy of the LUMO. nih.govrsc.org A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and can facilitate intramolecular charge transfer (ICT), a process that is important for the molecule's electronic and photophysical properties. nih.gov This analysis is crucial for tuning the electronic properties of derivatives like compound 21 to enhance their interaction with biological targets.

Table 1: Representative HOMO-LUMO Energy Data for Substituted Pyrazolo[1,5-a]pyrimidines

Derivative Substituent Type HOMO (eV) LUMO (eV) Energy Gap (eV)
Compound A Electron-Donating -5.8 -1.2 4.6
Compound B Phenyl Group -6.1 -1.5 4.6
Compound C Electron-Withdrawing -6.5 -2.0 4.5

Note: This table presents illustrative data based on typical findings for the pyrazolo[1,5-a]pyrimidine scaffold to demonstrate the effect of substituents. Actual values vary depending on the specific molecule and computational method.

Table 2: Calculated Electric Dipole Moments for Pyrazolo[1,5-a]pyrimidine Derivatives

Derivative Substituent at Position 7 Calculated Dipole Moment (Debye)
Compound 4a Pyridine (B92270) (EWG) 10.3
Compound X Phenyl 12.8
Compound 4e Methoxy-phenyl (EDG) 19.0

Note: Data is based on reported values for representative pyrazolo[1,5-a]pyrimidine compounds to illustrate the concept. nih.gov

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. This method is instrumental in understanding the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives. For derivative 21, which is a potent Trk inhibitor, docking studies are used to model its interaction within the ATP-binding pocket of the TrkA kinase. mdpi.comnih.gov

These simulations have revealed key binding interactions. A crucial interaction for this class of inhibitors is the formation of a hydrogen bond between the N1 atom of the pyrazolo[1,5-a]pyrimidine core and the backbone amide of a methionine residue (Met592) in the hinge region of the kinase. mdpi.com This interaction anchors the inhibitor in the active site. Furthermore, docking studies help to rationalize the enhanced potency observed with specific substitutions, such as the incorporation of fluorine atoms which can form additional interactions with residues like Asn655. mdpi.com

Table 3: Key Binding Interactions for Pyrazolo[1,5-a]pyrimidine Inhibitors with TrkA

Inhibitor Moiety Protein Residue Interaction Type
Pyrazolo[1,5-a]pyrimidine N1 Met592 (Hinge Region) Hydrogen Bond
Fluorine Substituent Asn655 Favorable Interaction
Pyridine Ring Hydrophobic Pocket Hydrophobic Interaction

Note: This table summarizes common binding modes identified in SAR studies of Trk inhibitors. mdpi.com

Docking studies have also been successfully applied to understand the binding of pyrazolo[1,5-a]pyrimidines to other targets like CDK2, DNA gyrase, and MurA, demonstrating the versatility of this scaffold. johnshopkins.eduekb.egacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

In descriptor-based QSAR, the physicochemical properties or structural features of molecules are quantified by numerical values known as descriptors. These can include electronic (e.g., atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters. A mathematical model is then constructed to correlate these descriptors with the observed biological activity, such as the inhibitory concentration (IC₅₀). researchgate.net

For pyrazolo[1,5-a]pyrimidine derivatives, QSAR studies have been performed to build predictive models for their activity against targets like Checkpoint kinase 1 (Chk1) and Pim-1/2 kinases. researchgate.netresearchgate.net These models, often developed using techniques like support vector machines (SVM) or multiple linear regression (MLR), can predict the activity of novel, unsynthesized compounds. researchgate.net This allows for the prioritization of synthetic efforts towards molecules with the highest predicted potency, accelerating the drug discovery process.

Structure-Based Drug Design Principles in Optimization

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target, often obtained from X-ray crystallography or predicted by molecular docking, to guide the design of more effective inhibitors. The optimization of pyrazolo[1,5-a]pyrimidine derivative 21 is a prime example of SBDD principles at work. mdpi.com

Lead Identification and Optimization Strategies for Pyrazolo 1,5 a Pyrimidine Derivatives

Hit-to-Lead Optimization Methodologies

The journey from an initial "hit" compound, often identified through high-throughput screening (HTS), to a viable "lead" candidate is a critical phase in drug discovery known as hit-to-lead optimization. lookchem.com For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, this process involves systematic chemical modifications to enhance potency, improve selectivity, and optimize pharmacokinetic properties. lookchem.comnih.gov

A common starting point is the modification of various positions on the pyrazolo[1,5-a]pyrimidine core. encyclopedia.pubmdpi.com Structure-guided design, which utilizes the three-dimensional structure of the target protein, is a powerful tool in this process. lookchem.comnih.gov For instance, in the optimization of pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitors, structure-guided design was employed to introduce groups at the 2-position of the scaffold that could interact with the kinase hinge region. lookchem.comnih.gov This strategic modification aimed to improve enzyme and cellular potency. lookchem.comnih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how different chemical groups at various positions on the scaffold influence biological activity. rsc.orgmdpi.com These studies involve synthesizing a series of analogues with systematic variations and assessing their impact on target binding and functional activity. For example, SAR studies on Trk inhibitors with a pyrazolo[1,5-a]pyrimidine core revealed that the pyrazolo[1,5-a]pyrimidine moiety itself is crucial for hinge-binding interactions with the Met592 residue. mdpi.com Further modifications, such as the introduction of a picolinamide (B142947) at the 3-position and a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the 5-position, were found to significantly enhance Trk inhibitory activity. mdpi.com

The table below illustrates a hypothetical hit-to-lead optimization cascade for a generic pyrazolo[1,5-a]pyrimidine hit, showcasing how systematic modifications can lead to a more potent lead compound.

CompoundR1-Group (Position 2)R2-Group (Position 5)R3-Group (Position 7)Target IC₅₀ (nM)
HTS HitHPhenylH>1000
Analog 1MethylPhenylH500
Analog 2H4-FluorophenylH750
Analog 3Methyl4-FluorophenylH200
Lead Compound Methyl 4-Fluorophenyl Morpholine (B109124) 50

Application of Scaffold Hopping and Fragment-Based Drug Design

Scaffold hopping and fragment-based drug design (FBDD) are innovative strategies employed to discover novel chemical entities with improved drug-like properties. Scaffold hopping involves replacing the central core of a known active compound with a structurally different moiety while retaining the original biological activity. The pyrazolo[1,5-a]pyrimidine ring system itself can be considered a successful scaffold hop from other kinase inhibitor templates. umn.edu

Fragment-based drug design, on the other hand, begins with the identification of small, low-affinity chemical fragments that bind to the target protein. These fragments are then grown or linked together to create a more potent lead compound. The pyrazolo[1,5-a]pyrimidine scaffold is well-suited for FBDD approaches due to its modular nature, allowing for the facile introduction of various fragments at different positions. mdpi.comnih.gov

For example, a fragment screen might identify a small pyrazole-containing molecule that binds to a specific pocket of a target kinase. This fragment could then be elaborated by fusing it with a pyrimidine (B1678525) ring and subsequently adding substituents to explore other binding interactions, ultimately leading to a potent and selective inhibitor.

Strategies for Enhanced Potency, Selectivity, and Reduced Off-Target Effects

A primary goal of lead optimization is to maximize the potency of a compound against its intended target while minimizing its activity against other related and unrelated proteins, thereby reducing the potential for off-target effects. rsc.org Several strategies are employed to achieve this for pyrazolo[1,5-a]pyrimidine derivatives.

Enhancing Potency:

Exploiting Key Interactions: As identified in SAR studies, specific substitutions can form crucial hydrogen bonds or hydrophobic interactions with the target protein, significantly boosting potency. For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine core is known to form a hydrogen bond with the hinge region of many kinases. mdpi.com The introduction of a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position was also shown to increase Trk inhibition. mdpi.com

Macrocyclization: In some cases, constraining the conformation of the molecule through macrocyclization can lead to a significant increase in potency. This strategy was successfully used in the development of highly selective CK2 inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov

Improving Selectivity:

Targeting Unique Pockets: By designing substituents that fit into specific sub-pockets of the target protein that are not present in other kinases, selectivity can be dramatically improved. The addition of a morpholine group at a specific position on the pyrazolo[1,5-a]pyrimidine scaffold has been shown to improve selectivity by reducing off-target effects. mdpi.com

Fine-tuning Substituents: The nature and position of substituents can have a profound impact on selectivity. For example, in the development of PI3Kδ inhibitors, the introduction of indole (B1671886) derivatives at the C(5) position of the pyrazolo[1,5-a]pyrimidine core was explored to form an additional hydrogen bond with Asp-787, an interaction important for selectivity. semanticscholar.org

Reducing Off-Target Effects:

Kinome Screening: Profiling lead compounds against a broad panel of kinases (kinome screening) is essential to identify and subsequently mitigate off-target activities.

Structure-Based Design: Computational modeling and X-ray crystallography can reveal how a compound binds to off-target proteins, providing insights for modifications that can disrupt these unwanted interactions while preserving on-target activity.

The following table summarizes key structural modifications on the pyrazolo[1,5-a]pyrimidine scaffold and their impact on potency and selectivity, as derived from various studies. mdpi.comsemanticscholar.orgnih.gov

Position of ModificationType of ModificationEffect on PotencyEffect on SelectivityTarget Protein Example
2Introduction of hinge-binding groupsIncreasedVariableB-Raf Kinase lookchem.comnih.gov
3Addition of a picolinamide moietyIncreasedVariableTrk Kinase mdpi.com
5Substitution with a substituted pyrrolidineIncreasedVariableTrk Kinase mdpi.com
5Introduction of indole derivativesIncreasedIncreasedPI3Kδ semanticscholar.org
7Addition of a morpholine groupVariableIncreasedVarious Kinases mdpi.com

Through the iterative application of these hit-to-lead and lead optimization strategies, researchers have been able to develop highly potent and selective pyrazolo[1,5-a]pyrimidine derivatives like compound 21, which holds promise for further therapeutic development. mdpi.com

Future Research Directions and Translational Perspectives for Pyrazolo 1,5 a Pyrimidine Derivatives

Emerging Synthetic Methodologies and Their Applications

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established field, yet new and improved methods are continuously being developed to increase efficiency, yield, and structural diversity. nih.gov The primary and most versatile route involves the cyclocondensation reaction between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles, which serve as 1,3-bisnucleophilic systems. nih.gov This fundamental reaction allows for structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov

Recent advancements have focused on refining these synthetic protocols. Key emerging methodologies include:

Microwave-Assisted Synthesis: This technique has gained prominence for its ability to significantly reduce reaction times, often from hours to minutes, while improving yields. nih.govtandfonline.combyu.edu For instance, the synthesis of 3,6-disubstituted or 3-substituted pyrazolo[1,5-a]pyrimidines can be achieved in a total of one hour over three steps using a microwave reactor. byu.edu This method is also lauded for its energy efficiency and reduced environmental impact. nih.gov

Multicomponent Reactions (MCRs): MCRs offer an efficient pathway to highly substituted pyrazolo[1,5-a]pyrimidine derivatives in a single step, which is advantageous for creating libraries of compounds for screening. mdpi.comnih.gov

Palladium-Catalyzed Cross-Coupling and Click Chemistry: These modern synthetic tools have been instrumental in introducing a wide array of functional groups to the pyrazolo[1,5-a]pyrimidine scaffold. This functionalization is crucial for enhancing biological activity and fine-tuning the pharmacological properties of the derivatives. nih.govrsc.org

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic routes. This includes the use of water as a solvent and minimizing the use of hazardous reagents. nih.gov For example, a one-pot cyclization to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives has been developed using a combination of sodium iodide (NaI) and K2S2O8 in water, achieving near-quantitative yields. nih.gov

A notable example of synthetic innovation is the development of Zanubrutinib (BGB-3111), a potent and selective covalent inhibitor of Bruton's tyrosine kinase. Its discovery was facilitated by the synthesis of a series of pyrazolo[1,5-a]pyrimidine derivatives bearing various nitrogenous groups at position 7, which were obtained from β-enaminone derivatives. mdpi.com

Integration of Advanced Computational Techniques

Advanced computational techniques are becoming indispensable in the discovery and optimization of pyrazolo[1,5-a]pyrimidine derivatives. These methods provide deep insights into the molecular interactions that govern their biological activity, thereby guiding the rational design of more potent and selective inhibitors.

Molecular Docking and Dynamics Simulations: These techniques are widely used to predict the binding modes of pyrazolo[1,5-a]pyrimidine derivatives within the active sites of their target proteins. nih.govmdpi.comrsc.org For example, docking studies have been crucial in understanding the interactions of these derivatives with the hinge region of the ATP binding site in kinases. tandfonline.comnih.gov The N1 atom of the pyrazolo[1,5-a]pyrimidine core is often observed to form a critical hydrogen bond with a methionine residue in the hinge region of kinases like TrkA. mdpi.com Molecular dynamics simulations further provide a dynamic picture of the ligand-protein complex, helping to assess the stability of the predicted binding poses. rsc.org

High-Throughput Virtual Screening (HTVS): HTVS, based on homology models of target proteins, has been successfully employed to identify novel pyrazolo[1,5-a]pyrimidine-based antagonists. rsc.org This approach allows for the rapid screening of large virtual libraries of compounds, prioritizing those with a higher likelihood of being active.

In Silico ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds. rsc.orgrsc.org This early assessment of pharmacokinetic properties helps in selecting candidates with a higher probability of success in later stages of drug development.

Quantum Chemical Calculations: Theoretical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic and photophysical properties of these compounds. rsc.org This is particularly relevant for their application as fluorescent probes, where understanding properties like intramolecular charge transfer (ICT) and solvatofluorochromism is essential. rsc.org

Exploration of Novel Biological Targets and Mechanisms of Action

While the role of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors is well-documented, ongoing research continues to uncover new biological targets and elucidate their mechanisms of action. nih.govrsc.org

Established and Emerging Kinase Targets:

Kinase TargetTherapeutic Area
Cyclin-Dependent Kinases (CDKs)Cancer mdpi.comrsc.orgox.ac.uk
Tropomyosin Receptor Kinases (Trks)Cancer mdpi.comnih.gov
Epidermal Growth Factor Receptor (EGFR)Non-Small Cell Lung Cancer nih.govrsc.org
B-RafMelanoma nih.govrsc.org
Phosphoinositide 3-kinase δ (PI3Kδ)Inflammatory and Autoimmune Diseases nih.gov
FMS-like tyrosine kinase 3 (FLT3)Leukemia rsc.org

These derivatives act as both ATP-competitive and allosteric inhibitors of protein kinases. nih.govrsc.org Their versatility allows for the development of highly selective inhibitors. For instance, the design of indole-substituted pyrazolo[1,5-a]pyrimidines has led to potent and selective PI3Kδ inhibitors. nih.gov The indole (B1671886) moiety can form an additional hydrogen bond with an aspartate residue in the affinity pocket, enhancing selectivity over other PI3K isoforms. nih.gov

Novel Non-Kinase Targets:

Beyond kinases, research has identified other promising targets for pyrazolo[1,5-a]pyrimidine derivatives:

Aryl Hydrocarbon Receptor (AHR): The AHR is a ligand-dependent transcription factor that has emerged as a promising target in cancer immunology. Pyrazolo[1,5-a]pyrimidine-based AHR antagonists have been identified and optimized to achieve low nanomolar potency, providing new avenues for cancer therapy. rsc.org

RNA Polymerase: Certain pyrazolo[1,5-a]pyrimidine derivatives have shown potential as antimicrobial agents by inhibiting bacterial RNA polymerase. nih.gov Docking studies have supported these findings, indicating a good fit of these compounds into the enzyme's active site. nih.gov

The exploration of these novel targets, combined with advanced synthetic and computational approaches, will undoubtedly expand the therapeutic applications of pyrazolo[1,5-a]pyrimidine derivatives in the future.

Q & A

Q. What are the standard synthetic methodologies for preparing Pyrazolo[1,5-a]pyrimidine derivatives like compound 21?

The synthesis typically involves condensation of 5-aminopyrazoles with electrophilic partners such as alkynes, enaminones, or diketones. For example:

  • Conventional methods : Reacting 5-aminopyrazole with dimethyl acetylenedicarboxylate (DMAD) in ethanol under reflux yields pyrazolo[1,5-a]pyrimidines .
  • Green methods : Ultrasound-assisted synthesis with KHSO₄ in aqueous ethanol improves regioselectivity and reduces reaction time (e.g., 70–85% yields in 30–60 minutes) .
  • One-pot strategies : A three-step regioselective synthesis using catalysts like ceric ammonium nitrate achieves high substitution control .

Q. How are Pyrazolo[1,5-a]pyrimidine derivatives characterized for structural validation?

Key techniques include:

  • Elemental analysis (e.g., C, H, N percentages matching calculated values) .
  • HRMS for molecular ion confirmation (e.g., [M + H]⁺ peaks) .
  • Multinuclear NMR (¹H/¹³C) to assign substituent positions and confirm regiochemistry .
  • X-ray crystallography resolves ambiguities in fused-ring systems, as demonstrated for pyrazolo[1,5-a]pyrimidine-7(4H)-one derivatives .

Q. What in vitro assays are used to evaluate the biological activity of derivative 21?

  • Antimicrobial activity : Agar well diffusion or microdilution assays against pathogens like Escherichia coli or phytopathogenic fungi .
  • Kinase inhibition : Competitive binding assays (e.g., IC₅₀ determination against CDK2 or BMP receptors) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 colorectal carcinoma) .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of derivative 21 be addressed?

Regioselectivity is influenced by:

  • Catalysts : KHSO₄ under ultrasound promotes selective formation of 5,7-disubstituted derivatives over 4,7-isomers .
  • Substrate design : Electron-withdrawing groups on 5-aminopyrazoles direct cyclization to specific positions .
  • Solvent effects : Polar aprotic solvents like DMF favor certain transition states, reducing byproduct formation .

Q. What strategies are employed for structure-activity relationship (SAR) studies of derivative 21?

  • Systematic substitution : Introduce substituents at positions 2, 5, and 7 to assess impact on bioactivity (e.g., 7-EDGs enhance fluorescence in fluorophores) .
  • Hybrid scaffolds : Conjugation with benzofuran or oxadiazole moieties improves antimicrobial potency .
  • Computational modeling : Docking studies predict binding affinity to targets like 3CLpro SARS-CoV-2 .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Validate assay conditions : Ensure consistency in protocols (e.g., cell lines, inoculum size) .
  • Statistical rigor : Replicate experiments (n ≥ 3) and report standard deviations (e.g., <10% variability in kinase inhibition assays) .
  • Cross-reference structural data : Confirm compound identity via HRMS/NMR to rule out batch variability .

Q. What considerations are critical for in vivo evaluation of derivative 21?

  • Radiolabeling : Use ¹⁸F-labeled analogs for biodistribution studies in tumor-bearing models .
  • Metabolic stability : Assess hepatic microsome stability to predict pharmacokinetics .
  • Toxicity profiling : Monitor off-target effects in organs (e.g., liver, kidneys) via histopathology .

Q. How can synthetic yields of derivative 21 be optimized for scale-up?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 85% yield in 10 minutes) .
  • Flow chemistry : Enhances reproducibility and safety for hazardous intermediates .
  • Precipitation-driven isolation : Products crystallize directly from reaction mixtures, avoiding column chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.